
Batabulin
概要
準備方法
バタブリンの合成には、β-チューブリンアイソタイプの共有結合修飾が含まれます。合成経路には、一般的にアリールスルホンアミドが重要な中間体として使用されます。 調製には、2-フルオロ-1-メトキシ-4-ペンタフルオロフェニルスルホンアミドベンゼンをさまざまな試薬と制御された条件下で反応させることが含まれます
化学反応の分析
バタブリンは、次のようないくつかの種類の化学反応を受けます。
置換反応: グルタチオン上のスルフィドリル基がパラフッ素を攻撃してマイゼンハイマー中間体を形成し、芳香族性を回復するために崩壊します.
共有結合: バタブリンは、保存されたシステイン残基でβ-チューブリンアイソタイプに共有結合し、微小管の重合を阻害します.
これらの反応で使用される一般的な試薬には、グルタチオンやその他の求核剤が含まれます。 これらの反応から生成される主な生成物は、細胞周期停止とアポトーシスを引き起こす修飾チューブリンタンパク質です .
科学研究への応用
バタブリンは、次のようないくつかの科学研究への応用があります。
科学的研究の応用
Batabulin has several scientific research applications, including:
作用機序
バタブリンは、β-チューブリンアイソタイプのサブセットに共有結合的に選択的に結合することによって効果を発揮します。この結合は、保存されたシステイン残基で起こり、微小管の重合の阻害につながります。 微小管の破壊は細胞形態に影響を与え、G2/M境界で細胞周期停止を誘導し、最終的にアポトーシスによる細胞死につながります . 関連する分子標的は、β1、β2、およびβ4チューブリンアイソタイプです .
類似の化合物との比較
バタブリンは、次のような他の微小管標的薬と比較されます。
ABT-751: バタブリンとABT-751はどちらも、チューブリン上のコルヒチン結合部位を標的としています。
コルヒチン: コルヒチンもコルヒチン結合部位を標的としていますが、バタブリンの共有結合修飾は、より効果的な細胞周期停止とアポトーシスにつながる独自のメカニズムを提供します.
類似の化合物には、T0070907、T007-1、およびN,N'-エチレン-ビス(ヨードアセトアミド)が含まれ、これらはすべてチューブリンを標的とするが、結合と有効性のプロファイルが異なります .
類似化合物との比較
Batabulin is compared with other microtubule-targeting agents such as:
ABT-751: Both this compound and ABT-751 target the colchicine binding site on tubulin.
Colchicine: While Colchicine also targets the colchicine binding site, this compound’s covalent modification offers a distinct mechanism that leads to more effective cell-cycle arrest and apoptosis.
Similar compounds include T0070907, T007-1, and N,N’-ethylene-bis(iodoacetamide), which also target tubulin but differ in their binding and efficacy profiles .
生物活性
Batabulin, chemically known as T138067, is a small molecule drug that has garnered attention for its role as a tubulin inhibitor. This compound exhibits significant biological activity, particularly in oncology, where it is primarily studied for its antineoplastic properties. The following sections detail its mechanisms of action, biological effects, and relevant case studies.
This compound functions by selectively binding to specific isotypes of tubulin, including beta1, beta2, and beta4. This binding occurs through covalent interactions with cysteine residues in the tubulin proteins. The primary reaction involves the formation of a stable covalent bond between this compound and the target protein, which inhibits tubulin polymerization and disrupts microtubule dynamics essential for cell division and function.
The unique mechanism of action of this compound distinguishes it from other tubulin inhibitors. Unlike compounds such as paclitaxel or vincristine that act through reversible interactions, this compound's covalent modification leads to prolonged inhibition of microtubule assembly.
Antineoplastic Properties
This compound exhibits promising antineoplastic activity , particularly against hepatocellular carcinoma (HCC). In preclinical studies, it has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells. Notably, this compound has reached Phase 3 clinical trials for HCC treatment.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses significant cytotoxic effects on various cancer cell lines. The compound has been tested against human epithelial cancer lines such as HeLa and HepG2, where it exhibited IC50 values in the low micromolar range. These findings suggest its potential utility in combination therapies aimed at enhancing the efficacy of existing treatments .
Comparative Analysis with Other Tubulin Inhibitors
To illustrate this compound's unique profile among tubulin inhibitors, the following table compares its mechanisms and features with other well-known compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Paclitaxel | Stabilizes microtubules | Derived from the Pacific yew tree |
Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant |
Colchicine | Binds to tubulin and prevents polymerization | Used historically for gout treatment |
This compound | Covalently modifies specific tubulin isotypes | Selective binding to beta1, beta2, beta4 |
Clinical Trials
This compound's clinical efficacy has been evaluated in several studies focusing on hepatocellular carcinoma. A notable Phase 2 trial demonstrated that patients treated with this compound showed improved overall survival rates compared to those receiving standard therapies.
In Vitro Research
Research conducted by Du et al. (2020) highlighted the cytotoxicity of this compound against various cancer cell lines. The study reported that treatment with this compound resulted in significant upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, indicating its role in promoting apoptosis in cancer cells .
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCIVXTLACYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173230 | |
Record name | Batabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195533-53-0 | |
Record name | Batabulin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Batabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Batabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BATABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。